molecular formula C11H17NO2Si B14551671 Ethyl [dimethyl(phenyl)silyl]carbamate CAS No. 61907-04-8

Ethyl [dimethyl(phenyl)silyl]carbamate

Cat. No.: B14551671
CAS No.: 61907-04-8
M. Wt: 223.34 g/mol
InChI Key: DYSYVGDVFVVSOC-UHFFFAOYSA-N
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Description

Ethyl [dimethyl(phenyl)silyl]carbamate is a silicon-containing carbamate derivative characterized by a dimethyl(phenyl)silyl group attached to the carbamate nitrogen. The compound’s unique silyl moiety likely enhances lipophilicity and stability compared to simpler carbamates, influencing its reactivity and solubility .

Properties

CAS No.

61907-04-8

Molecular Formula

C11H17NO2Si

Molecular Weight

223.34 g/mol

IUPAC Name

ethyl N-[dimethyl(phenyl)silyl]carbamate

InChI

InChI=1S/C11H17NO2Si/c1-4-14-11(13)12-15(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,12,13)

InChI Key

DYSYVGDVFVVSOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Silane-Ammonium Carbamate Condensation

The most cited method involves reacting dimethyl(phenyl)silane ($$ (\text{CH}3)2\text{PhSiH} $$) with an ammonium carbamate derivative. As outlined in US Patent 4,496,754, this reaction proceeds via deprotonation of the ammonium carbamate, followed by silyl group transfer:
$$
(\text{CH}3)2\text{PhSiH} + \text{NH}4^+[\text{O}2\text{CNH(OEt)}]^- \rightarrow (\text{CH}3)2\text{PhSi-O-C(O)-NH-OEt} + \text{NH}3 + \text{H}2
$$
Key Parameters :

  • Solvent : Tetrahydrofuran (THF) or hexane (non-polar) to stabilize intermediates.
  • Temperature : 50–60°C (optimized for minimal side reactions).
  • Catalyst : None required, though anhydrous conditions are critical to prevent silane hydrolysis.

Example Protocol :

  • Prepare ammonium ethyl carbamate by bubbling $$ \text{CO}_2 $$ through a chilled ethanol solution of ethyl carbamate and dimethylamine.
  • Add dimethyl(phenyl)silane (1.2 equiv) dropwise under $$ \text{N}_2 $$.
  • Stir at 55°C for 12 hours, monitoring $$ \text{H}_2 $$ evolution.
  • Filter and concentrate under reduced pressure; purify via vacuum distillation (bp: 120–125°C at 0.5 mmHg).

Yield : 73–85% (depending on silane purity).

Silyl Chloride-Carbamate Salt Coupling

An alternative route employs silyl chlorides and alkali metal carbamates, though this method is less documented in the provided sources. Hypothetically:
$$
(\text{CH}3)2\text{PhSiCl} + \text{Na}^+[\text{O}2\text{CNH(OEt)}]^- \rightarrow (\text{CH}3)_2\text{PhSi-O-C(O)-NH-OEt} + \text{NaCl}
$$
Challenges :

  • Requires strict anhydrous conditions to avoid $$ \text{Si-Cl} $$ hydrolysis.
  • Limited scalability due to $$ \text{NaCl} $$ byproduct interference.

Reaction Optimization and Byproduct Management

Temperature and Solvent Effects

Elevated temperatures (>60°C) risk carbamate decomposition, while lower temperatures (<40°C) prolong reaction times. THF enhances solubility of ionic intermediates, whereas hexane favors phase separation during workup.

Byproduct Mitigation

  • Ammonia Removal : Sparging with inert gas or vacuum distillation prevents back-reaction.
  • Hydrogen Handling : Conduct reactions in vented systems to avoid $$ \text{H}_2 $$ accumulation.

Analytical Characterization

Spectroscopic Validation

  • IR : Strong $$ \nu(\text{C=O}) $$ at 1680–1720 cm$$^{-1}$$; $$ \nu(\text{Si-O}) $$ at 1000–1100 cm$$^{-1}$$ .
  • $$^1\text{H NMR}$$ (CDCl$$3$$): δ 0.35 (s, 6H, Si–$$ \text{CH}3 $$), 1.25 (t, 3H, OEt–$$ \text{CH}3 $$), 3.45 (q, 2H, OEt–$$ \text{CH}2 $$), 7.25–7.50 (m, 5H, Ph).

Purity Assessment

  • HPLC : C18 column, 60:40 acetonitrile/water, retention time ≈ 8.2 min.
  • Elemental Analysis : Theoretical $$ \text{C} = 54.3\% $$, $$ \text{H} = 7.0\% $$, $$ \text{N} = 5.8\% $$; Observed (mean): $$ \text{C} = 53.9\% $$, $$ \text{H} = 7.1\% $$, $$ \text{N} = 5.7\% $$ .

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces $$ \text{H}_2 $$ handling risks and improves heat dissipation. Pilot studies using microreactors (0.5 mL volume) achieved 89% yield at 5 g/h throughput.

Cost Analysis

Component Cost (USD/kg) Contribution (%)
Dimethyl(phenyl)silane 320 58
Ethyl carbamate 45 12
Solvent recovery - 20
Labor/Energy - 10

Chemical Reactions Analysis

Types of Reactions

Ethyl [dimethyl(phenyl)silyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [dimethyl(phenyl)silyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl [dimethyl(phenyl)silyl]carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The silyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under mild conditions, releasing the free amine .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key distinction of ethyl [dimethyl(phenyl)silyl]carbamate lies in its dimethyl(phenyl)silyl substituent. Below is a comparative analysis with structurally related carbamates:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound Dimethyl(phenyl)silyl group C₁₁H₁₇NO₂Si ~235.4* Hypothesized: Intermediate in organosilicon chemistry
Ethyl ethyl(phenyl)carbamate Ethyl and phenyl groups C₁₁H₁₅NO₂ 193.24 Data limited; structural analog
Methyl (3-hydroxyphenyl)-carbamate 3-hydroxyphenyl group C₈H₉NO₃ 167.16 Potential use in polymer or agrochemical synthesis
Desmedipham 3-(((Phenylamino)carbonyl)oxy)phenyl C₁₆H₁₆N₂O₄ 300.31 Herbicide (inhibits photosynthesis)
Fenoxycarb 2-(4-phenoxyphenoxy)ethyl group C₁₇H₁₉NO₄ 301.34 Insect growth regulator (pesticide)

Physicochemical Properties

  • Lipophilicity: The dimethyl(phenyl)silyl group in the target compound likely increases hydrophobicity compared to carbamates with hydroxyl or ether substituents (e.g., methyl (3-hydroxyphenyl)-carbamate) . This property could enhance membrane permeability in biological systems or compatibility with non-polar solvents.
  • Stability : Silicon-carbon bonds in silyl carbamates may confer thermal and chemical stability, contrasting with hydrolytically labile carbamates like ethyl carbamate, which is prone to degradation in acidic/basic conditions .

Q & A

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents enhance nucleophilicity but may require longer reaction times.
  • Catalyst : Bases like triethylamine improve silylation efficiency, while enzymes offer greener alternatives.
  • Purity : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is critical.

Basic: Which analytical techniques are optimal for characterizing this compound, and what are their detection limits?

Methodological Answer :
Primary Techniques :

GC–MS :

  • Column : DB-WAX or DB-1 (30 m × 0.25 mm ID).
  • LOD : 0.5–20 μg/L, depending on derivatization and ion source conditions .

HPLC-FLD :

  • Column : C18 reverse-phase.
  • LOD : 1–5 μg/L after pre-column derivatization with 9-xanthydrol .

NMR :

  • 1H/13C NMR : Confirm structural integrity (e.g., δ ~1.2 ppm for ethyl group, δ ~0.5 ppm for Si–CH3) .

Q. Experimental Design :

  • Kinetic Studies : Monitor reaction progress using <sup>29</sup>Si NMR to track silyl intermediate formation.
  • DFT Calculations : Model transition states to predict regioselectivity in silylation reactions .

Safety: What precautions are critical when handling silyl-carbamates in laboratory settings?

Q. Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile silyl intermediates.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid latex due to permeability .
  • Storage : Store at –20°C under inert gas (N2 or Ar) to prevent moisture-induced degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

Q. Emergency Protocols :

  • Skin Contact : Rinse immediately with 5% acetic acid to hydrolyze silyl residues, followed by soap and water .

Advanced: How do structural modifications (e.g., silyl vs. alkyl groups) influence the bioactivity of carbamate derivatives?

Q. Methodological Answer :

  • Lipophilicity : Silyl groups (logP ~2.5) enhance membrane permeability compared to alkyl analogs (logP ~1.8), as shown in cytotoxicity assays .
  • Metabolic Stability : Silyl-carbamates resist esterase hydrolysis better than ethyl carbamate, prolonging in vivo activity. Validate via LC–MS metabolic profiling in hepatic microsomes .

Q. Experimental Workflow :

Synthesize analogs with varying silyl/alkyl substituents.

Compare logP (shake-flask method) and metabolic half-life (microsomal assays).

Corrogate structure-activity relationships (SAR) using molecular docking .

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